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Compound of Interest

Compound Name:
tert-Butyl 3-aminoindoline-1-

carboxylate

Cat. No.: B592243 Get Quote

Technical Guide: tert-Butyl 3-aminoindoline-1-
carboxylate
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and characterization of tert-butyl 3-aminoindoline-1-carboxylate. This versatile building

block is of significant interest in medicinal chemistry and drug discovery due to its presence in a

variety of biologically active molecules.

Chemical Properties and Data
This section summarizes the known physical and chemical properties of tert-butyl 3-
aminoindoline-1-carboxylate. The data presented is a combination of experimentally reported

values and computationally predicted data.

Table 1: Physical and Chemical Properties
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Property Value Source

Molecular Formula C₁₃H₁₈N₂O₂ [1]

Molecular Weight 234.29 g/mol [1]

Boiling Point 320.1 ± 41.0 °C at 760 mmHg

Physical Form Solid or Semi-solid or liquid

Storage Temperature
2-8°C, under inert atmosphere,

protected from light

Purity Typically >97%

Computed Properties (from PubChem)

Property Value

XLogP3 1.6

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor Count 3

Rotatable Bond Count 2

Exact Mass 234.136827821

Topological Polar Surface Area 41.5 Å²

Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of tert-butyl 3-
aminoindoline-1-carboxylate is not readily available in the public domain, a plausible

synthetic route can be conceptualized based on established organic chemistry principles. A

common approach would involve the reduction of a corresponding nitro- or azido-substituted

indoline precursor that is already protected with a tert-butoxycarbonyl (Boc) group.

Conceptual Synthesis Pathway
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Indoline

1-(tert-butoxycarbonyl)indoline

Boc₂O, Base

1-(tert-butoxycarbonyl)-3-nitroindoline

Nitrating Agent (e.g., HNO₃/H₂SO₄)

tert-Butyl 3-aminoindoline-1-carboxylate

Reduction (e.g., H₂, Pd/C or SnCl₂)

Click to download full resolution via product page

Caption: Conceptual synthesis of tert-butyl 3-aminoindoline-1-carboxylate.

Reactivity

The chemical reactivity of tert-butyl 3-aminoindoline-1-carboxylate is characterized by the

presence of a nucleophilic amino group and the Boc-protected indoline nitrogen. The amino

group can participate in various reactions such as acylation, alkylation, and reductive

amination.

A patent for covalent EGFR inhibitors describes a reaction where tert-butyl 3-aminoindoline-
1-carboxylate is used as a nucleophile in a reductive amination reaction.[2]

Experimental Protocol: Example of Reactivity (Reductive Amination)

The following protocol is adapted from a patent and illustrates the use of tert-butyl 3-
aminoindoline-1-carboxylate in a reductive amination reaction.[2]
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Materials:

4-(methylamino)-2-methylsulfanyl-pyrimidine-5-carbaldehyde

tert-butyl 3-aminoindoline-1-carboxylate

Methanol (MeOH)

Diisopropylethylamine (DIEA)

Acetic Acid (AcOH)

Sodium cyanoborohydride (NaBH₃CN)

Sodium bicarbonate (NaHCO₃) solution

Ethyl acetate

Procedure:

To a solution of 4-(methylamino)-2-methylsulfanyl-pyrimidine-5-carbaldehyde (1.0 eq) in

methanol, add DIEA (2.5 eq), tert-butyl 3-aminoindoline-1-carboxylate (1.1 eq), AcOH (6.0

eq), and NaBH₃CN (6.0 eq).[2]

Stir the mixture at 25°C for 12 hours.[2]

Monitor the reaction by LCMS to confirm the formation of the desired product.

Concentrate the reaction mixture under reduced pressure to remove the solvent.[2]

Dilute the residue with a saturated solution of NaHCO₃ and extract with ethyl acetate.[2]

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to

yield the crude product, which can be further purified by column chromatography.

Spectroscopic Characterization
Detailed, experimentally verified spectra for tert-butyl 3-aminoindoline-1-carboxylate are not

widely published. This section provides an analysis of the expected spectroscopic features
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based on the compound's structure.

3.1. ¹H NMR Spectroscopy (Expected)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons

of the indoline ring, the protons on the five-membered ring, and the protons of the tert-butyl

group.

Aromatic Protons: Signals in the range of δ 6.5-7.5 ppm.

Indoline Ring Protons (C2 and C3): Signals in the range of δ 3.0-4.5 ppm. The proton at C3

will be a multiplet due to coupling with the C2 protons and the amino protons.

Amino Protons: A broad singlet that may be exchangeable with D₂O.

tert-Butyl Protons: A characteristic sharp singlet at approximately δ 1.5 ppm, integrating to 9

protons.

3.2. ¹³C NMR Spectroscopy (Expected)

The carbon NMR spectrum will show signals for the aromatic carbons, the indoline ring

carbons, the carbonyl carbon of the Boc group, and the carbons of the tert-butyl group.

Aromatic Carbons: Signals in the range of δ 110-150 ppm.

Indoline Ring Carbons (C2 and C3): Signals in the range of δ 25-60 ppm.

Carbonyl Carbon (Boc): A signal around δ 155 ppm.

Quaternary Carbon (Boc): A signal around δ 80 ppm.

Methyl Carbons (Boc): A signal around δ 28 ppm.

3.3. IR Spectroscopy (Expected)

The infrared spectrum will exhibit characteristic absorption bands for the N-H, C-H, C=O, and

C-N bonds.
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N-H Stretching: A primary amine will show two bands in the region of 3300-3500 cm⁻¹.

C-H Stretching (Aromatic and Aliphatic): Bands in the region of 2850-3100 cm⁻¹.

C=O Stretching (Carbonyl of Boc group): A strong absorption band around 1680-1700 cm⁻¹.

N-H Bending: A band in the region of 1590-1650 cm⁻¹.

C-N Stretching: Bands in the region of 1000-1350 cm⁻¹.

3.4. Mass Spectrometry (Expected)

The mass spectrum is expected to show the molecular ion peak [M]⁺. Common fragmentation

patterns would involve the loss of the tert-butyl group ([M-57]⁺) and the loss of the entire Boc

group.

Characterization Workflow

Synthesis and Purification

Structure Confirmation Purity Assessment
(e.g., HPLC, LC-MS)

NMR Spectroscopy
(¹H and ¹³C) Mass Spectrometry IR Spectroscopy

Characterized Product
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Caption: Workflow for the characterization of tert-butyl 3-aminoindoline-1-carboxylate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b592243?utm_src=pdf-body-img
https://www.benchchem.com/product/b592243?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b592243?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Safety Information
Based on available safety data sheets, tert-butyl 3-aminoindoline-1-carboxylate should be

handled with care.

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H335 (May cause respiratory irritation).

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray),

P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing).

It is recommended to handle this compound in a well-ventilated fume hood and to wear

appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab

coat.

This technical guide provides a summary of the available information on tert-butyl 3-
aminoindoline-1-carboxylate. For further details, researchers are encouraged to consult the

cited references and perform their own analytical characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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